molecular formula C12H17N3 B12601310 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- CAS No. 646056-65-7

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-

Cat. No.: B12601310
CAS No.: 646056-65-7
M. Wt: 203.28 g/mol
InChI Key: ZAMFAPYLXXZEHB-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically employ readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the use of cyclopentanone and pyridine derivatives under specific reaction conditions to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in the design of central nervous system agents.

    Industry: It is employed in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these biological targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diazaspiro[3.4]octane
  • 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
  • 2,5-Diazaspiro[3.4]octane, 2-methyl-, hydrochloride

Uniqueness

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- stands out due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for biological interactions. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

646056-65-7

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.4]octane

InChI

InChI=1S/C12H17N3/c1-14-7-3-5-12(14)9-15(10-12)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9-10H2,1H3

InChI Key

ZAMFAPYLXXZEHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CN(C2)C3=CN=CC=C3

Origin of Product

United States

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